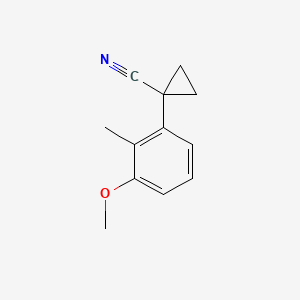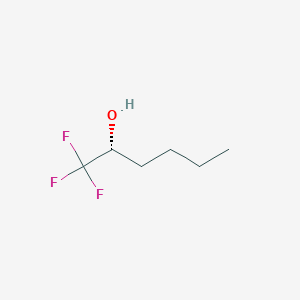
(2-Methoxy-6-methylpyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group and a methyl group attached to the pyridine ring, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-6-methylpyridine.
Halogenation: The pyridine derivative undergoes halogenation to introduce a halogen atom at the 4-position.
Substitution Reaction: The halogenated intermediate is then subjected to a nucleophilic substitution reaction with a suitable nucleophile, such as an acetate ion, to form the acetic acid derivative.
Industrial Production Methods
In industrial settings, the production of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize side reactions.
化学反応の分析
Types of Reactions
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and methyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.
類似化合物との比較
Similar Compounds
2-Methoxy-5-methylpyridine: Similar structure but lacks the acetic acid moiety.
2-Methoxy-6-methylpyridine-3-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
2-Methoxy-4-methylpyridine: Similar structure but with the methyl group at a different position.
Uniqueness
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid is unique due to the specific positioning of the methoxy, methyl, and acetic acid groups on the pyridine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
2-(2-methoxy-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-3-7(5-9(11)12)4-8(10-6)13-2/h3-4H,5H2,1-2H3,(H,11,12) |
InChIキー |
NVYGHSZELQJAHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)



